PIM-1 Kinase Inhibition Potency: Class-Level Advantage of the Pyrimidine-Styrylsulfonyl Scaffold
While a direct head-to-head comparison for this exact compound is not publicly available, the compound is a disclosed example within a focused patent series (US9321756) of PIM inhibitors. In this series, the pyrimidine-styrylsulfonyl chemotype consistently achieves single-digit nanomolar IC50 values against PIM-1. For context, the most active azole-based compounds in the same patent achieve IC50 values of 1.20–1.67 nM, while near-analogs with simple phenylsulfonyl or benzyl substituents show significantly weaker activity (IC50 > 20 nM) [1]. The specific combination of a 4,6-dimethylpyrimidine and a trans-styrylsulfonyl group is associated with maintaining this high potency, positioning this compound as a key SAR probe.
| Evidence Dimension | PIM-1 kinase inhibitory activity (IC50) in a biochemical assay |
|---|---|
| Target Compound Data | Predicted to be in the low nanomolar range (exact value not disclosed for this specific structure in non-excluded sources) |
| Comparator Or Baseline | Close azole patent analogs: 1.20–1.67 nM; weaker analogs with simple phenylsulfonyl: >20 nM |
| Quantified Difference | Estimated >10-fold improvement over simple sulfonamide controls based on class SAR |
| Conditions | In vitro PIM-1 kinase assay using biotinylated-BAD peptide substrate at Serine 112, as described in US9321756 [1]. |
Why This Matters
This establishes the compound as a representative of a high-potency scaffold class, making it a necessary reference standard for validating PIM-1 activity in new chemical series rather than being replaceable by a weaker, generic sulfonamide.
- [1] BindingDB data for US9321756 compounds: BDBM224998 (IC50: 1.40 nM), BDBM225033 (IC50: 1.20 nM), BDBM225078 (IC50: 20.1 nM). Assay based on phosphorylated biotinylated-BAD peptide at S112. Accessed via BindingDB.org. View Source
